Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
CAS No.:
Cat. No.: VC15485501
Molecular Formula: C26H27N3O7S
Molecular Weight: 525.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N3O7S |
|---|---|
| Molecular Weight | 525.6 g/mol |
| IUPAC Name | methyl 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-(4-sulfamoylphenyl)-6,8-dihydro-4H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C26H27N3O7S/c1-26(2)11-17-22(18(30)12-26)21(14-4-9-19-20(10-14)36-13-35-19)23(25(31)34-3)24(27)29(17)15-5-7-16(8-6-15)37(28,32)33/h4-10,21H,11-13,27H2,1-3H3,(H2,28,32,33) |
| Standard InChI Key | OFHWVTKRTPNHHP-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C(=O)OC)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound’s structure is defined by a partially hydrogenated quinoline scaffold (hexahydroquinoline), which confers rigidity and planar aromatic characteristics while retaining flexibility due to saturation at positions 1,4,5,6,7,8. Key substituents include:
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2-Amino group: Positioned at C2, this group enhances hydrogen-bonding capacity and potential interactions with biological targets .
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4-(1,3-Benzodioxol-5-yl): A benzodioxole moiety at C4 introduces electron-rich aromaticity and metabolic stability, often associated with enhanced bioavailability in medicinal compounds .
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1-[4-(Aminosulfonyl)phenyl]: The sulfonamide group at C1 contributes to solubility and may facilitate interactions with enzymes or receptors via sulfonamide-protein binding .
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7,7-Dimethyl groups: These alkyl substituents at C7 increase hydrophobicity, potentially improving membrane permeability .
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5-Oxo and 3-Methyl ester: The ketone at C5 and ester at C3 are critical for electronic modulation and metabolic processing .
IUPAC Nomenclature
The systematic name reflects the compound’s substitution pattern and stereoelectronic features. The “hexahydro” designation indicates partial saturation of the quinoline ring, while “5-oxo” specifies the ketone functionality. The ester group at C3 is denoted by “3-quinolinecarboxylate,” with “methyl” identifying the esterifying alcohol.
Synthetic Methodologies
Key Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions, drawing from established quinoline derivatization strategies.
Step 1: Formation of the Hexahydroquinoline Core
The hexahydroquinoline skeleton may be constructed via cyclization reactions, such as the Conrad-Limpach or Pfitzinger synthesis, which are well-documented for generating partially hydrogenated quinolines . For example, ethyl 4-hydroxy-8-methoxy-3-quinolinecarboxylate derivatives have been synthesized using phosphorous oxychloride (POCl₃) to facilitate chlorination at C4, followed by nucleophilic substitution with amines or aryl groups .
Step 3: Sulfonylation at C1
The aminosulfonylphenyl group at C1 may be incorporated through a Buchwald-Hartwig amination or direct sulfonation. For instance, ethyl 4-chloro-8-methoxy-3-quinolinecarboxylate reacts with aniline derivatives under basic conditions to yield substituted aminoquinolines .
Step 4: Esterification and Final Modifications
The methyl ester at C3 is typically introduced via esterification of a carboxylic acid intermediate using methanol under acidic conditions. Recrystallization from solvents like methylene chloride/ethyl acetate ensures purity, as evidenced by melting points reported for similar compounds (e.g., 191–193.5°C for ethyl 4-chloro-8-methoxy-3-quinolinecarboxylate) .
Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be inferred from structurally related quinolines:
Molecular Docking and Mechanism of Action
Putative Targets
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LptA (Lipopolysaccharide Transport Protein A): Critical for outer membrane biogenesis in Gram-negative bacteria. The sulfonamide group may bind to LptA’s hydrophobic cleft, disrupting LPS transport .
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Topoisomerase IV (Top IV): A bacterial enzyme essential for DNA replication. The quinoline core could intercalate DNA, while the amino group stabilizes enzyme-DNA complexes .
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COX-II (Cyclooxygenase-II): Molecular modeling suggests the benzodioxole moiety fits into COX-II’s active site, mimicking arachidonic acid binding .
Docking Methodology
Using AutoDock Vina, the compound’s 3D structure (optimized via DFT calculations) would be docked into protein structures (PDB: 3L3M for LptA; 3NTX for Top IV). Binding affinities (ΔG) and interaction profiles (hydrogen bonds, hydrophobic contacts) would validate dual-target potential.
Applications and Future Directions
Therapeutic Applications
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Antibacterial Agents: Given the rise of multidrug-resistant pathogens, this compound’s dual mechanism could address resistance mechanisms .
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Anti-Inflammatory Therapeutics: COX-II selectivity may reduce gastrointestinal side effects compared to non-selective inhibitors .
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Antioxidant Adjuvants: Potential use in neurodegenerative or cardiovascular diseases linked to oxidative stress.
Research Gaps
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In Vivo Efficacy Studies: Preclinical models are needed to validate pharmacokinetics and toxicity.
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Structural Optimization: Modifying the 7,7-dimethyl groups or sulfonamide substituents could enhance potency or reduce off-target effects.
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